molecular formula C12H11ClN2O2 B15115450 1-(3-Chloro-2-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one

1-(3-Chloro-2-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one

Cat. No.: B15115450
M. Wt: 250.68 g/mol
InChI Key: CBTWJSDGJFBJMS-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazinone core substituted with a 3-chloro-2-methylphenyl group and a methoxy group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves the reaction of 3-chloro-2-methylphenylamine with appropriate reagents to form the desired pyrazinone structure. One common method includes the use of a cyclization reaction where the amine group reacts with a suitable carbonyl compound under controlled conditions to form the dihydropyrazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the 3-chloro-2-methylphenyl group but has a different core structure.

    1-(3-Chloro-2-methylphenyl)-3-phenylurea: Similar substitution pattern but different functional groups.

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is unique due to its specific combination of the pyrazinone core with the 3-chloro-2-methylphenyl and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-methoxypyrazin-2-one

InChI

InChI=1S/C12H11ClN2O2/c1-8-9(13)4-3-5-10(8)15-7-6-14-11(17-2)12(15)16/h3-7H,1-2H3

InChI Key

CBTWJSDGJFBJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)OC

Origin of Product

United States

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